molecular formula C11H4ClF6N3O B3035260 1-{4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-pyrazol-1-yl}-2,2,2-trifluoro-1-ethanone CAS No. 306976-65-8

1-{4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-pyrazol-1-yl}-2,2,2-trifluoro-1-ethanone

Cat. No. B3035260
CAS RN: 306976-65-8
M. Wt: 343.61 g/mol
InChI Key: KTQXXQLBJHSFIH-UHFFFAOYSA-N
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Description

This compound is a derivative of trifluoromethylpyridine (TFMP), which is a key structural motif in active agrochemical and pharmaceutical ingredients . It is a halogenated pyridine derivative and is a fluorinated building block . It participates in the synthesis of 2,3-difluoro-5-(trifluoromethyl)pyridine .


Synthesis Analysis

The synthesis of trifluoromethylpyridines involves various methods . For instance, the intermediate 3f was formed by a Pd-catalyzed coupling reaction between intermediate 3e and 4-methyl-2-acetaminothiazole, which was then hydrolyzed in the presence of 6 M HCl and gave intermediate 3g .


Molecular Structure Analysis

The molecular structure of this compound is complex due to the presence of multiple functional groups including a pyridinyl group, a pyrazolyl group, and a trifluoromethyl group. The exact structure would require further analysis using techniques such as X-ray crystallography or NMR spectroscopy .


Chemical Reactions Analysis

The chemical reactions involving this compound would be highly dependent on the specific conditions and reagents used. As a derivative of trifluoromethylpyridine, it may participate in various types of reactions including coupling reactions, substitution reactions, and others .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. For a similar compound, 1-chloro-4-(trifluoromethyl)benzene, the molecular weight is 180.555 .

Scientific Research Applications

Chemical Synthesis and Reactivity

Research has shown that compounds related to "1-{4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-pyrazol-1-yl}-2,2,2-trifluoro-1-ethanone" exhibit fascinating chemical properties, making them suitable for synthesizing novel chemical entities. For instance, the synthesis and chemistry of structurally unique hexasubstituted pyrazolines, which could share a similar pyrazole core with the compound , have been extensively studied. These studies reveal insights into the reactivity and potential applications of these compounds in creating new materials with specific desired properties (Baumstark, Vásquez, & Mctush-Camp, 2013).

Biological Activities

Trifluoromethylpyrazoles, a group to which the compound might belong, have gained attention in medicinal chemistry due to their anti-inflammatory and antibacterial properties. The presence of the trifluoromethyl group, especially at specific positions on the pyrazole nucleus, significantly impacts the activity profile of these compounds. This research highlights the importance of such compounds in the development of new medications with improved efficacy and reduced side effects (Kaur, Kumar, & Gupta, 2015).

Enzyme Inhibition

Compounds with a pyrazole core have been identified as potential inhibitors of specific enzymes, such as cytochrome P450 isoforms. These enzymes play a crucial role in drug metabolism, and their inhibition can lead to significant drug-drug interactions. Understanding the selectivity and potency of such inhibitors is crucial for predicting potential interactions and for the design of safer drugs (Khojasteh, Prabhu, Kenny, Halladay, & Lu, 2011).

Safety and Hazards

This compound should be handled with care as it may cause severe skin burns and eye damage . It is recommended to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes . Personal protective equipment should be worn when handling this compound .

properties

IUPAC Name

1-[4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]pyrazol-1-yl]-2,2,2-trifluoroethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H4ClF6N3O/c12-7-1-6(10(13,14)15)3-19-8(7)5-2-20-21(4-5)9(22)11(16,17)18/h1-4H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTQXXQLBJHSFIH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC(=C1Cl)C2=CN(N=C2)C(=O)C(F)(F)F)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H4ClF6N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-{4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-pyrazol-1-yl}-2,2,2-trifluoro-1-ethanone

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-{4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-pyrazol-1-yl}-2,2,2-trifluoro-1-ethanone
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1-{4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-pyrazol-1-yl}-2,2,2-trifluoro-1-ethanone
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1-{4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-pyrazol-1-yl}-2,2,2-trifluoro-1-ethanone
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1-{4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-pyrazol-1-yl}-2,2,2-trifluoro-1-ethanone
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1-{4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-pyrazol-1-yl}-2,2,2-trifluoro-1-ethanone
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1-{4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-pyrazol-1-yl}-2,2,2-trifluoro-1-ethanone

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